molecular formula C13H16N4O B5978754 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone

2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone

Cat. No. B5978754
M. Wt: 244.29 g/mol
InChI Key: FUAVDVUSICOAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research. This compound is a pyrimidine derivative and has been used in various research studies due to its unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to bind to DNA and inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the expression of various genes that are involved in cancer cell proliferation and survival. Additionally, this compound has been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone in lab experiments is its anticancer activity. It has been found to be an effective anticancer agent and has shown promising results in the treatment of various types of cancer. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions, which makes it a useful tool in the field of bioimaging. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to normal cells, which limits its use in certain applications.

Future Directions

There are several future directions for the research on 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone. One direction is to further investigate its anticancer activity and to develop more effective treatment strategies for various types of cancer. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions and to develop new imaging techniques. Additionally, future research could focus on improving the synthesis method of this compound to increase its yield and purity.

Synthesis Methods

The synthesis of 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone involves the reaction of 4-(dimethylamino)aniline with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then heated under reflux for several hours to obtain the desired product. The yield of this compound can be improved by using a higher concentration of ethyl acetoacetate and a lower concentration of acetic anhydride.

Scientific Research Applications

2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone has been used in various scientific research studies due to its unique properties. It has been found to be an effective anticancer agent and has shown promising results in the treatment of various types of cancer. This compound has also been used as a fluorescent probe for the detection of metal ions and has shown potential in the field of bioimaging. Additionally, this compound has been used as a precursor for the synthesis of other pyrimidine derivatives.

properties

IUPAC Name

2-[4-(dimethylamino)anilino]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-8-12(18)16-13(14-9)15-10-4-6-11(7-5-10)17(2)3/h4-8H,1-3H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAVDVUSICOAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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